molecular formula C10H4ClFN2O B11882755 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- CAS No. 61338-38-3

3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy-

Cat. No.: B11882755
CAS No.: 61338-38-3
M. Wt: 222.60 g/mol
InChI Key: NBENHALWQBYGIT-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- involves several steps. One common method includes the cyclization of appropriate precursors followed by halogenation and nitrile formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial production methods often utilize large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity of the compound .

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar compounds to 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- include other fluorinated quinolines such as:

  • 4-Chloro-6-fluoro-8-methylquinoline-3-carbonitrile
  • 6-Fluoro-2-cyanoquinolone

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activity and chemical properties.

Properties

IUPAC Name

8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2O/c11-8-2-6(12)1-7-9(8)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBENHALWQBYGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640879
Record name 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-38-3
Record name 8-Chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61338-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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